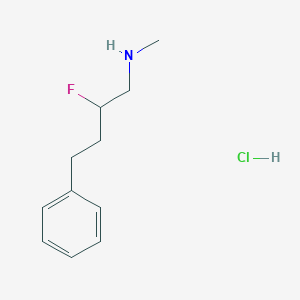

(2-Fluoro-4-phenylbutyl)(methyl)amine hydrochloride

CAS No.: 2097980-03-3

Cat. No.: VC3163223

Molecular Formula: C11H17ClFN

Molecular Weight: 217.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097980-03-3 |

|---|---|

| Molecular Formula | C11H17ClFN |

| Molecular Weight | 217.71 g/mol |

| IUPAC Name | 2-fluoro-N-methyl-4-phenylbutan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C11H16FN.ClH/c1-13-9-11(12)8-7-10-5-3-2-4-6-10;/h2-6,11,13H,7-9H2,1H3;1H |

| Standard InChI Key | UOZZYOXZHYYECJ-UHFFFAOYSA-N |

| SMILES | CNCC(CCC1=CC=CC=C1)F.Cl |

| Canonical SMILES | CNCC(CCC1=CC=CC=C1)F.Cl |

Introduction

Chemical Identity and Structure

Basic Information

(2-Fluoro-4-phenylbutyl)(methyl)amine hydrochloride is identified by several key parameters that define its chemical identity:

| Parameter | Value |

|---|---|

| CAS Registry Number | 2097980-03-3 |

| Molecular Formula | C11H17ClFN |

| Molecular Weight | 217.711 g/mol |

| SMILES Notation | CNCC(CCc1ccccc1)F.Cl |

| InChI | InChI=1S/C11H16FN.ClH/c1-13-9-11(12)8-7-10-5-3-2-4-6-10;/ |

The compound is also known as 2-Fluoro-N-methyl-4-phenyl-1-butanamine hydrochloride (1:1) .

Structural Features

The structure of (2-Fluoro-4-phenylbutyl)(methyl)amine hydrochloride can be characterized by several distinct molecular components:

-

A phenyl ring as the aromatic moiety

-

A four-carbon butyl chain connecting the phenyl ring to the amine function

-

A fluorine atom at the 2-position of the butyl chain

-

A methylamine group

-

A hydrochloride salt formation

This structural arrangement suggests potential interactions with biological targets, particularly those involved in neurotransmitter systems, which could explain its possible pharmaceutical applications.

Physical and Chemical Properties

Chemical Reactivity

The chemical behavior of (2-Fluoro-4-phenylbutyl)(methyl)amine hydrochloride is expected to be influenced by several key structural elements:

-

The secondary amine function provides a site for various chemical transformations

-

The fluorine substituent introduces unique electronic effects and potential metabolic stability

-

The phenyl ring offers opportunities for further functionalization through aromatic substitution reactions

-

The hydrochloride salt form influences solubility and reactivity profiles

Structural Comparison with Related Compounds

Relationship to (4-Phenylbutyl)methylamine hydrochloride

(2-Fluoro-4-phenylbutyl)(methyl)amine hydrochloride is structurally related to (4-Phenylbutyl)methylamine hydrochloride, with the key difference being the fluorine atom at the 2-position of the butyl chain. This structural relative has applications in:

-

Pharmaceutical development, particularly in treatments for neurological disorders

-

Analytical chemistry as a reference standard

-

Biochemical research investigating cellular signaling pathways

-

Material science for specialty polymers and coatings

The fluorine substitution in (2-Fluoro-4-phenylbutyl)(methyl)amine hydrochloride would likely alter its physicochemical properties and biological activity profile compared to the non-fluorinated analogue.

Comparison with Other Fluorinated Derivatives

The presence of the fluorine atom distinguishes this compound from similar non-fluorinated amines. Fluorination typically:

Analytical Considerations

Identification Methods

For analytical characterization of (2-Fluoro-4-phenylbutyl)(methyl)amine hydrochloride, several techniques would be appropriate:

-

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F NMR and 1H NMR

-

Mass Spectrometry for molecular weight confirmation and fragmentation pattern analysis

-

Infrared Spectroscopy for functional group identification

-

X-ray Crystallography for definitive structural elucidation

-

Chromatographic methods for purity assessment

Research Context and Future Directions

Future Research Opportunities

Several promising research directions could further explore the properties and applications of (2-Fluoro-4-phenylbutyl)(methyl)amine hydrochloride:

-

Comprehensive characterization of its physicochemical properties

-

Evaluation of its biological activity profile and potential therapeutic applications

-

Development of optimized synthetic routes

-

Investigation of structure-function relationships through systematic structural modifications

-

Exploration of its potential as a building block for more complex molecular architectures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume